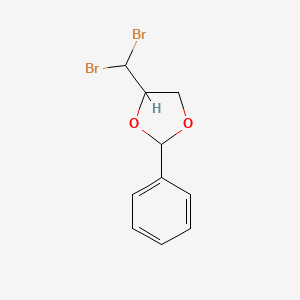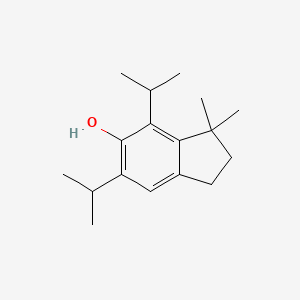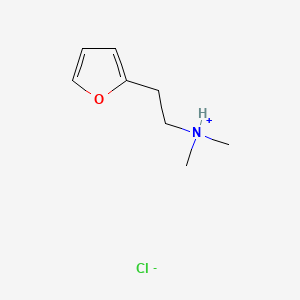
Sodium;5-fluoro-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-fluoro-2-hydroxybenzoate is a chemical compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a fluorine atom at the 5th position and a hydroxyl group at the 2nd position on the benzene ring, with a sodium ion balancing the charge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-fluoro-2-hydroxybenzoate typically involves the fluorination of salicylic acid derivatives. One common method is the electrophilic fluorination using reagents such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of sodium 5-fluoro-2-hydroxybenzoate may involve large-scale fluorination processes, followed by neutralization with sodium hydroxide to form the sodium salt. The process requires careful control of reaction parameters to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 5-fluoro-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to alter the functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Sodium 5-fluoro-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Wirkmechanismus
The mechanism of action of sodium 5-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially altering their activity. The hydroxyl group can form hydrogen bonds, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Salicylic Acid: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Methyl 5-fluoro-2-hydroxybenzoate: Similar structure but with a methyl ester group instead of the sodium salt.
p-Hydroxybenzoic Acid: Lacks the fluorine atom and has the hydroxyl group at a different position.
Uniqueness: Sodium 5-fluoro-2-hydroxybenzoate is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical and biological properties. The sodium ion enhances its solubility in water, making it more suitable for certain applications compared to its non-sodium counterparts.
Eigenschaften
Molekularformel |
C7H4FNaO3 |
|---|---|
Molekulargewicht |
178.09 g/mol |
IUPAC-Name |
sodium;5-fluoro-2-hydroxybenzoate |
InChI |
InChI=1S/C7H5FO3.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
JDACHKJTTQYELW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1F)C(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13749133.png)












